
O-tert-Butyl-L-tyrosine
Overview
Description
O-tert-Butyl-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is protected by a tert-butyl group. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis and other chemical processes. The compound has the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-tert-Butyl-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine. One common method includes the following steps :
Dissolution of L-tyrosine: in methanol, followed by the addition of thionyl chloride to obtain L-tyrosine methyl ester hydrochloride.
Reaction with benzyl chloroformate: in the presence of sodium carbonate to form benzyl-L-tyrosine methyl ester.
Protection of the hydroxyl group: using isobutene and sulfuric acid to yield benzyl-O-tert-butyl-L-tyrosine methyl ester.
Hydrogenation: in the presence of palladium on carbon to remove the benzyl protecting group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: O-tert-Butyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: L-tyrosine.
Scientific Research Applications
Peptide Synthesis
Overview : O-tert-Butyl-L-tyrosine serves as a crucial building block in the synthesis of peptides. Its unique properties enhance the stability and solubility of peptides, making it a valuable component in the development of therapeutic agents.
Key Features :
- Stability : The tert-butyl group provides increased stability during synthesis.
- Solubility : Enhanced solubility in organic solvents facilitates easier handling and processing.
Case Study : In a study by Fang et al., this compound was utilized to synthesize various polypeptides, showcasing its effectiveness in producing compounds with high yields and purity levels .
Drug Development
Overview : The compound is employed in modifying drug candidates to improve their bioavailability and stability, which are critical factors in pharmaceutical formulations.
Applications :
- Modification of Drug Candidates : Enhances the pharmacokinetic properties of drugs.
- Bioactive Molecules : Acts as an intermediate in the synthesis of bioactive compounds.
Data Table: Drug Development Applications
Application Area | Description |
---|---|
Drug Modification | Enhances stability and bioavailability |
Bioactive Compound Synthesis | Used as an intermediate for various drug candidates |
Protein Engineering
Overview : In protein engineering, this compound is used to introduce specific functionalities into proteins. This capability is vital for designing novel enzymes and therapeutic proteins with enhanced characteristics.
Key Features :
- Functionalization : Allows for the incorporation of unique side chains that can alter protein behavior.
- Directed Evolution : Facilitates the development of proteins with desired traits through genetic code reprogramming.
Biochemical Assays
Overview : this compound is extensively used in biochemical assays to study enzyme activity and protein interactions. This application is essential for understanding metabolic pathways and disease mechanisms.
Applications :
- Enzyme Activity Studies : Helps measure the activity of various enzymes.
- Protein Interaction Studies : Provides insights into how proteins interact within biological systems.
Neuroscience Research
Overview : The compound plays a significant role in neuroscience research, particularly in studying neurotransmitter systems. It aids researchers in understanding the effects of tyrosine derivatives on brain function and behavior.
Case Study Example : Research has demonstrated that derivatives like this compound can influence neurotransmitter release, providing insights into potential therapeutic avenues for neurological disorders .
Mechanism of Action
The mechanism of action of O-tert-Butyl-L-tyrosine involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group during chemical reactions, preventing unwanted side reactions. This allows for selective modifications and the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
L-tyrosine: The parent compound without the tert-butyl protection.
O-tert-Butyl-L-threonine: Another amino acid derivative with a tert-butyl protected hydroxyl group.
N-(tert-Butoxycarbonyl)-L-tyrosine: A similar compound with an additional carbamate protection on the amino group
Uniqueness: O-tert-Butyl-L-tyrosine is unique due to its specific protection of the hydroxyl group, which enhances its stability and makes it particularly useful in peptide synthesis. This protection allows for selective reactions and the synthesis of complex molecules without interference from the hydroxyl group.
Biological Activity
O-tert-Butyl-L-tyrosine (Tby) is an unnatural amino acid that has garnered attention for its unique properties and potential applications in biochemical research. This article reviews the biological activity of Tby, focusing on its chemical characteristics, incorporation into proteins, and various biological effects.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group attached to the hydroxyl group of tyrosine. Its molecular formula is with a molecular weight of 237.30 g/mol. The compound is typically synthesized with high purity (≥98% by HPLC) and is known for its hydrophobic properties, which influence its interactions in biological systems .
Incorporation into Proteins
Tby can be site-specifically incorporated into proteins using orthogonal aminoacyl-tRNA synthetase/tRNA systems. This ability allows researchers to study protein dynamics and interactions in a controlled manner. The tert-butyl group enhances the NMR signals, making it a valuable probe for monitoring conformational changes in proteins during ligand binding or enzymatic reactions .
1. Radical Scavenging Activity
Like other tyrosine derivatives, Tby exhibits antioxidant properties due to its phenolic structure. Studies indicate that compounds with similar structures can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The radical scavenging ability of Tby is enhanced by the tert-butyl group, which stabilizes the phenolic moiety .
3. Protein-Protein Interactions
Tby has been utilized to study protein-protein interactions due to its ability to mimic natural amino acids while providing unique spectroscopic signatures. This feature allows researchers to investigate complex biological processes such as enzyme-substrate interactions and receptor-ligand binding dynamics .
Case Study 1: NMR Spectroscopy Applications
In a study conducted by Chen et al., Tby was incorporated into a protein to observe changes in chemical shifts upon ligand binding. The results indicated that the tert-butyl group could effectively report on conformational changes within the protein structure, highlighting its utility in structural biology .
Case Study 2: Antioxidant Capacity
A comparative analysis of various L-tyrosine derivatives revealed that Tby exhibited significant radical scavenging activity, comparable to other alkylated tyrosines. This suggests that Tby could serve as an effective antioxidant agent in biological systems .
Summary Table of Biological Activities
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428576 | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-59-8 | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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